molecular formula C11H23NO B12610479 Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- CAS No. 646050-02-4

Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)-

Cat. No.: B12610479
CAS No.: 646050-02-4
M. Wt: 185.31 g/mol
InChI Key: NUGSZQQEORQBRB-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- is a complex organic compound with a unique structure It is a derivative of cyclohexanol, featuring additional functional groups that enhance its reactivity and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- typically involves multi-step organic reactions. One common method is the hydrogenation of cyclohexyl acetate using catalysts such as Cu/Al2O3, which can be promoted with Zn species to improve activity and selectivity . The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the esterification of acetic acid with cyclohexene, followed by hydrogenation. The use of optimized catalysts and reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Functional groups can be substituted to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanoic acid, while reduction can produce different cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, 1-(aminomethyl)-5-methyl-2-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

646050-02-4

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(aminomethyl)-5-methyl-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-8(2)10-5-4-9(3)6-11(10,13)7-12/h8-10,13H,4-7,12H2,1-3H3

InChI Key

NUGSZQQEORQBRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(CN)O)C(C)C

Origin of Product

United States

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